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molecular formula C9H12O4 B1583340 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 2231-66-5

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B1583340
M. Wt: 184.19 g/mol
InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481732B2

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from acetone and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH3:11][C:12]([CH3:14])=O>>[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[C:5](=[C:12]([CH3:14])[CH3:11])[C:4](=[O:9])[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
CC1(OC(C(C(O1)=O)=C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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